(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid
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Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorinated pentanoic acid moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Introduction of the difluorinated moiety: The difluorinated pentanoic acid moiety is introduced through a series of reactions, including halogenation and nucleophilic substitution.
Coupling reactions: The protected amine and difluorinated moiety are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc protecting group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, the presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanoic acid: Similar structure but with only one fluorine atom.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-pentanoic acid: Lacks fluorine atoms, resulting in different chemical properties.
Uniqueness
The presence of two fluorine atoms in (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid enhances its chemical stability, biological activity, and binding affinity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGDWBECPQWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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